2,5-Dimethyl-4-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43207. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

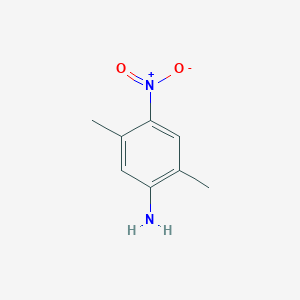

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAGNJQUIUEGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188174 | |

| Record name | Aniline, 2,5-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3460-29-5 | |

| Record name | 2,5-Dimethyl-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3460-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2,5-xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-4-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, 2,5-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-2,5-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-2,5-XYLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BP5N998ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-4-nitroaniline is an aromatic amine derivative with potential applications in various fields, including as an intermediate in the synthesis of dyes, pigments, and potentially pharmacologically active molecules.[1] Its chemical structure, featuring a nitro group and two methyl groups on an aniline backbone, imparts specific chemical and physical properties that are of interest to researchers in organic synthesis and drug discovery. This guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, toxicological profile, and proposed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a light yellow to brown crystalline powder.[1][2] It is relatively stable but should be stored in a cool, dry, and dark environment under an inert atmosphere to prevent degradation.[2]

Data Presentation: Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 3460-29-5, 3139-05-7 | [4][5] |

| Molecular Formula | C₈H₁₀N₂O₂ | [3] |

| Molecular Weight | 166.18 g/mol | [3] |

| Melting Point | 134-136 °C | [2] |

| Boiling Point | 316 °C | [2] |

| Density | 1.263 g/cm³ | [2] |

| Appearance | Light yellow to brown crystalline solid | [1][2] |

| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water.[1] | [1] |

| pKa (Predicted) | 7.70 ± 0.24 | [2] |

| LogP | 2.05 | [4] |

Spectral Properties

No experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, UV-Vis) for this compound were found in the public domain at the time of this report. The following sections provide general expectations for the spectral characteristics of this compound based on its structure and data from similar molecules.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons will likely appear as singlets due to their substitution pattern. The two methyl groups will also appear as singlets, with their chemical shifts influenced by their position on the aromatic ring. The amine protons may appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing nitro group. The two methyl carbons will appear in the aliphatic region of the spectrum.

IR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), N-O stretching of the nitro group (strong bands around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

UV-Vis Spectroscopy (Predicted)

The UV-Vis spectrum of this compound in a suitable solvent is expected to exhibit absorption maxima characteristic of nitroaniline derivatives. These compounds typically show a strong absorption band in the UV or near-visible region due to π-π* transitions. The exact wavelength of maximum absorbance will be influenced by the solvent polarity.

Experimental Protocols

The following protocols are proposed based on general methods for the synthesis and analysis of related nitroaniline compounds. They have not been experimentally validated for this compound and should be adapted and optimized as necessary.

Synthesis of this compound

A plausible synthetic route to this compound is the nitration of 2,5-dimethylaniline. The amino group is a strong activating group, and to control the regioselectivity of the nitration and prevent oxidation, it is often protected as an acetanilide before the nitration step, followed by deprotection.

Step 1: Acetylation of 2,5-Dimethylaniline

-

In a round-bottom flask, dissolve 2,5-dimethylaniline in glacial acetic acid.

-

Add acetic anhydride to the solution and reflux the mixture for a specified time to form 2',5'-dimethylacetanilide.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash it with water, and dry it.

Step 2: Nitration of 2',5'-Dimethylacetanilide

-

Suspend the dried 2',5'-dimethylacetanilide in a mixture of concentrated sulfuric acid and nitric acid at a low temperature (e.g., 0-5 °C).

-

Stir the mixture while maintaining the low temperature for a period to allow for the nitration to occur. The nitro group is expected to be directed to the para position relative to the activating acetamido group.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, 4'-nitro-2',5'-dimethylacetanilide.

-

Filter the solid, wash it thoroughly with cold water to remove residual acid, and dry it.

Step 3: Hydrolysis of 4'-Nitro-2',5'-dimethylacetanilide

-

Reflux the 4'-nitro-2',5'-dimethylacetanilide in an acidic or basic solution (e.g., aqueous sulfuric acid or sodium hydroxide) to hydrolyze the acetyl group.

-

After the reaction is complete, cool the mixture and neutralize it to precipitate the final product, this compound.

-

Filter the solid, wash it with water, and dry it.

Purification: Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If necessary, hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[4]

-

Column: A C18 stationary phase is suitable.

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid can be used.[4] The gradient or isocratic conditions would need to be optimized for baseline separation.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

Mandatory Visualizations

Caption: Proposed Synthesis Workflow for this compound.

Caption: General Purification Workflow by Recrystallization.

Safety and Toxicology

Substituted nitroanilines should be handled with care as they are potentially toxic. The safety data for this compound is not extensively detailed, but related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6] As with many aromatic amines, there is a potential for carcinogenicity.[1]

Data Presentation: Toxicological Information

| Hazard Statement | Classification | Reference |

| Harmful if swallowed | Acute toxicity, oral | [7] |

| Harmful in contact with skin | Acute toxicity, dermal | [7] |

| Harmful if inhaled | Acute toxicity, inhalation | [7] |

| Causes skin irritation | Skin corrosion/irritation | [7] |

| Causes serious eye irritation | Serious eye damage/eye irritation | [7] |

| May cause respiratory irritation | Specific target organ toxicity | [7] |

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Biological Activity and Signaling Pathways

No specific information regarding the biological activity or involvement in signaling pathways of this compound was found in the public domain at the time of this report. The following is a general overview for the class of nitroaromatic compounds.

Nitroaromatic compounds, in general, are known to have a wide range of biological activities. The nitro group is a strong electron-withdrawing group and can be reduced in biological systems to form reactive intermediates such as nitroso and hydroxylamino derivatives. These reactive species can interact with cellular macromolecules, including proteins and DNA, leading to various biological effects, including cytotoxicity and genotoxicity.

The biological activity of nitroanilines can be influenced by the substitution pattern on the aromatic ring. The presence and position of methyl groups, as in this compound, can affect the molecule's lipophilicity, steric properties, and electronic distribution, which in turn can modulate its interaction with biological targets.

Given the lack of specific data, any investigation into the biological effects of this compound would require initial in vitro and in vivo screening to assess its potential pharmacological or toxicological profile.

Conclusion

This compound is a chemical compound with defined physicochemical properties but limited publicly available data on its spectral characteristics, detailed synthetic protocols, and biological activity. This guide provides a summary of the existing information and outlines plausible experimental approaches for its synthesis and analysis. Further research is needed to fully characterize this molecule and explore its potential applications in various scientific and industrial fields. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations, while exercising appropriate caution due to the potential hazards associated with this class of compounds.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound CAS#: 3139-05-7 [m.chemicalbook.com]

- 3. 3460-29-5 | this compound - AiFChem [aifchem.com]

- 4. Aniline, 2,5-dimethyl-4-nitro- | SIELC Technologies [sielc.com]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 3460-29-5 | DAA46029 [biosynth.com]

An In-Depth Technical Guide to 2,5-Dimethyl-4-nitroaniline (CAS: 3460-29-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-4-nitroaniline, with the CAS number 3460-29-5, is an aromatic amine that serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring a nitro group and two methyl groups on an aniline backbone, imparts specific chemical reactivity that makes it a useful building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis and analytical methodologies, and its applications, particularly in the context of dye manufacturing and as a potential precursor in pharmaceutical development. The document is intended to be a resource for researchers and professionals in chemistry and drug discovery.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a crystalline powder.[1] Its solubility profile is characteristic of many nitroaniline compounds, showing good solubility in organic solvents and limited solubility in water.[1]

| Property | Value | Reference |

| CAS Number | 3460-29-5 | [2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Melting Point | 135 °C | [2] |

| Appearance | Light yellow to brown crystalline solid | [1] |

| Solubility | Soluble in ethanol and acetone; less soluble in water. | [1] |

| InChI Key | PJAGNJQUIUEGKP-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound typically proceeds through the nitration of 2,5-dimethylaniline. A common challenge in the direct nitration of anilines is the potential for oxidation of the amino group and the formation of undesired isomers. To circumvent this, a multi-step synthesis involving the protection of the amine group is often employed.

Experimental Protocol: Synthesis via Acetanilide Intermediate

This protocol is based on established methods for the nitration of substituted anilines.[3]

Step 1: Acetylation of 2,5-Dimethylaniline

-

In a round-bottom flask, dissolve 2,5-dimethylaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the mixture under reflux for a specified period to ensure complete reaction.

-

Cool the reaction mixture and pour it into ice-water to precipitate the N-acetyl-2,5-dimethylaniline (2,5-dimethylacetanilide).

-

Filter the precipitate, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for purification.

Step 2: Nitration of N-acetyl-2,5-dimethylaniline

-

To a cooled solution of the N-acetyl-2,5-dimethylaniline in concentrated sulfuric acid, slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) while maintaining a low temperature (typically 0-5 °C) with an ice bath.

-

After the addition is complete, allow the reaction to stir at a low temperature for a period of time.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(2,5-dimethyl-4-nitrophenyl)acetamide.

-

Filter the product, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis of the N-acetyl Group

-

Suspend the N-(2,5-dimethyl-4-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

-

Heat the mixture under reflux until the hydrolysis of the amide is complete.

-

Cool the solution and neutralize it to precipitate the final product, this compound.

-

Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization.

References

An In-Depth Technical Guide to the Molecular Structure of 2,5-Dimethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-4-nitroaniline, a substituted aromatic amine, is a compound of significant interest in various chemical and pharmaceutical research fields. Its molecular architecture, characterized by a nitro group positioned para to the amino group and flanked by two methyl groups on a benzene ring, imparts a unique combination of electronic and steric properties. This guide provides a comprehensive technical overview of the molecular structure of this compound, delving into its synthesis, spectroscopic signature, and key safety considerations. Understanding these fundamental characteristics is paramount for its effective utilization in the synthesis of dyes, pigments, and as a potential scaffold in medicinal chemistry.[1]

Molecular Structure and Properties

The molecular formula of this compound is C₈H₁₀N₂O₂.[1] It presents as a light yellow crystalline solid with a molecular weight of approximately 166.18 g/mol .[1] The compound is generally stable under cool and dry conditions. Its solubility profile indicates good solubility in organic solvents like ethanol and acetone, with limited solubility in water.[1]

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 134-136 °C | [2] |

| Boiling Point | 316 °C | [2] |

| Density | 1.263 g/cm³ | [2] |

| Flash Point | 142 °C | [2] |

Structural Elucidation through Spectroscopic and Computational Analysis

Computational Modeling:

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometry of molecules. For a related compound, 4,5-dimethyl-2-nitroaniline, DFT has been successfully employed to analyze its structural and vibrational properties.[3] Similar computational approaches for this compound would involve geometry optimization to determine the most stable conformation, taking into account the electronic effects of the nitro and amino groups, as well as the steric hindrance from the methyl groups.

The amino group in aniline is known to influence the planarity of the molecule. In this compound, the interplay between the electron-donating amino group, the electron-withdrawing nitro group, and the steric bulk of the ortho- and meta-methyl groups will dictate the final geometry. The nitro group is expected to be slightly twisted out of the plane of the benzene ring due to steric interactions with the adjacent methyl group.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [len=1.0];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; H1 [label="H"]; H2 [label="H"]; C7 [label="C"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; C8 [label="C"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; N2 [label="N"]; O1 [label="O"]; O2 [label="O"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1; N1 -- H1; N1 -- H2; C2 -- C7; C3 -- H6; C4 -- N2; C5 -- C8; C6 -- H10; C7 -- H3; C7 -- H4; C7 -- H5; C8 -- H7; C8 -- H8; C8 -- H9; N2 -- O1; N2 -- O2; } Caption: Ball-and-stick model of this compound.

Spectroscopic Characterization:

-

¹H and ¹³C NMR Spectroscopy: While a publicly available, fully assigned spectrum for this compound is scarce, the expected chemical shifts can be predicted based on the substituent effects. The aromatic protons would appear as distinct signals in the downfield region, with their coupling patterns revealing their relative positions. The methyl protons would give rise to two separate singlets in the upfield region. In the ¹³C NMR spectrum, six distinct aromatic carbon signals and two methyl carbon signals would be expected.

-

FTIR Spectroscopy: The infrared spectrum of this compound would exhibit characteristic absorption bands corresponding to the functional groups present. Key expected vibrational modes include:

-

N-H stretching vibrations of the primary amine group (typically in the 3300-3500 cm⁻¹ region).

-

Asymmetric and symmetric stretching vibrations of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).[4]

-

C-H stretching vibrations of the aromatic ring and methyl groups (around 2900-3100 cm⁻¹).

-

C=C stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region).

-

C-N stretching vibrations.

-

Synthesis of this compound

The synthesis of this compound typically involves the nitration of 2,5-dimethylaniline. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. To control the regioselectivity and prevent over-nitration or oxidation, the reaction is usually carried out under controlled temperature conditions with a suitable nitrating agent. A common method involves the use of a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Nitration of 2,5-Dimethylaniline

This protocol is a generalized procedure based on the nitration of similar anilines and should be adapted and optimized with appropriate laboratory safety precautions.

-

Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, slowly add 2,5-dimethylaniline to concentrated sulfuric acid while cooling in an ice-salt bath to maintain the temperature below 10 °C.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture is kept cold in an ice bath.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,5-dimethylaniline sulfate from the dropping funnel. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C throughout the addition.

-

Reaction Monitoring and Quenching: After the addition is complete, continue stirring the mixture at the same temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion. The reaction can be monitored by thin-layer chromatography (TLC). Once complete, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

-

Isolation and Purification: The precipitated product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Safety and Handling

Substituted nitroanilines are generally considered hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification (based on related compounds):

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4. Toxic or harmful if swallowed, in contact with skin, or if inhaled.[5][6]

-

Skin Corrosion/Irritation: Category 2. Causes skin irritation.[5]

-

Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

-

Hazardous to the Aquatic Environment: May be harmful to aquatic life with long-lasting effects.[6]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Avoid breathing dust, fumes, or vapors.[6]

-

Wash hands thoroughly after handling.[6]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas:

-

Dye and Pigment Synthesis: The chromophoric nitroaniline core is a common feature in many azo dyes and pigments. The methyl groups can be used to tune the color and solubility of the final products.[1]

-

Pharmaceutical and Agrochemical Research: The aniline scaffold is prevalent in many biologically active molecules. This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic or pesticidal properties.

-

Materials Science: The push-pull nature of the electron-donating amino group and the electron-withdrawing nitro group can give rise to interesting non-linear optical (NLO) properties, making it a candidate for investigation in materials science.

Conclusion

This compound is a versatile chemical compound with a molecular structure that gives rise to a range of interesting chemical properties and potential applications. While a complete experimental structural elucidation via X-ray crystallography is not yet publicly available, a combination of spectroscopic techniques and computational modeling provides a detailed understanding of its molecular architecture. Its synthesis via the nitration of 2,5-dimethylaniline is a feasible laboratory procedure, though it requires careful control of reaction conditions. As with all nitroaromatic compounds, proper safety precautions are essential when handling this substance. Further research into the properties and applications of this compound is likely to uncover new opportunities for its use in various scientific and industrial fields.

References

A Comprehensive Technical Guide to 2,5-Dimethyl-4-nitroaniline for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-Dimethyl-4-nitroaniline, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical identity, properties, synthesis, and analytical methods.

Chemical Identity and Synonyms

This compound is an aromatic amine with the chemical formula C₈H₁₀N₂O₂.[1] It is also known by a variety of other names and identifiers, which are crucial for accurate database searches and regulatory compliance.

| Identifier Type | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 3460-29-5 | [3] |

| EINECS Number | 222-405-3 | [3] |

| BRN | 2719183 | [3] |

| NSC Number | 43207 | [3] |

| Other Names | Aniline, 2,5-dimethyl-4-nitro- | [3] |

| Benzenamine, 2,5-dimethyl-4-nitro- | [3] |

A logical diagram illustrating the relationship between the primary name and its various identifiers is provided below.

Caption: Relationship between the common name and its identifiers.

Physicochemical and Spectral Data

The physicochemical properties of this compound are essential for its handling, storage, and application in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Light brown to brown solid | [4] |

| Melting Point | 134-136 °C | [4] |

| Boiling Point | 316 °C | [4] |

| Density | 1.263 g/cm³ | [4] |

| Flash Point | 142 °C | [4] |

| pKa | 7.70 ± 0.24 (Predicted) | [4] |

| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water.[5] | [5] |

Spectral Data

Spectral data is critical for the identification and characterization of this compound. While detailed spectra are best obtained from dedicated databases, general information is as follows:

-

¹H NMR: Spectral data is available and can be used to confirm the structure of the molecule.[6]

-

IR Spectroscopy: The infrared spectrum provides information about the functional groups present in the molecule.[6]

-

UV-Vis Spectroscopy: The UV-visible spectrum can be used for quantitative analysis.[3]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis involves the nitration of 2,5-dimethylphenol to form 2,5-dimethyl-4-nitrophenol, which is then presumably converted to the aniline.[4]

Step 1: Synthesis of 2,5-Dimethyl-4-nitrophenol [4]

-

Dissolve 61.00 g (0.50 mol) of 2,5-dimethylphenol in 200 mL of glacial acetic acid in a 500 mL three-necked flask with stirring.

-

Slowly add a mixture of 40 mL of water and an appropriate amount of sulfuric acid to the flask and stir at room temperature for 30 minutes.

-

Cool the reaction flask to 5-10 °C in a low-temperature bath.

-

Slowly add a solution of 35.00 g (0.50 mol) of sodium nitrite in 40 mL of water dropwise. Continue stirring for 15 minutes after the addition is complete.

-

Pour the reaction solution into 1 L of water to precipitate a yellow solid, which is then filtered and air-dried.

-

To the nitrosyl product in a 500 mL three-necked flask, add 150 mL of water.

-

Slowly add 70 mL of 68% nitric acid, maintaining the reaction temperature at 40-50 °C. React for 1 hour after the dropwise addition is complete, and then continue the reaction for another 10-15 minutes.

-

Pour the reaction solution into 1 L of water to precipitate the product. Filter and dry the solid.

-

Recrystallize the crude product from a mixed solvent of toluene-petroleum ether to obtain the final product.

A workflow diagram for the synthesis of the precursor 2,5-dimethyl-4-nitrophenol is shown below.

Caption: Synthesis workflow for 2,5-dimethyl-4-nitrophenol.

Purification

The crude product from the synthesis can be purified by recrystallization from a mixed solvent of toluene-petroleum ether to yield a dark yellow solid.[4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) [3]

A reverse-phase HPLC method can be used for the analysis of this compound.[3]

-

Column: Newcrom R1

-

Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.

-

Application: This method is suitable for analyzing the purity of the compound and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.

The analytical workflow for HPLC analysis is depicted below.

Caption: HPLC analytical workflow for this compound.

Applications and Biological Relevance

This compound serves as a key intermediate in the synthesis of various organic compounds.

-

Dyes and Pigments: It is utilized in the manufacturing of dyes and pigments.[5]

-

Pharmaceuticals: It acts as a precursor for the synthesis of various pharmaceutical materials.[5]

-

pH Indicator: The presence of the nitro group suggests that it may exhibit color changes in response to pH variations, making it potentially useful as a pH indicator.[5]

Safety and Handling

As with many aromatic amines and nitro compounds, this compound should be handled with care due to its potential toxicity.[5] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | 3460-29-5 | DAA46029 [biosynth.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Aniline, 2,5-dimethyl-4-nitro- | SIELC Technologies [sielc.com]

- 4. This compound | 3139-05-7 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound(3139-05-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2,5-Dimethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical properties of 2,5-Dimethyl-4-nitroaniline, a compound of interest in various research and development applications.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for a range of applications, including analytical method development, stoichiometry in chemical synthesis, and computational modeling.

| Property | Value |

| Molecular Formula | C8H10N2O2[1][2] |

| Molecular Weight | 166.18 g/mol [1][2] |

Logical Relationship of Chemical Properties

The following diagram illustrates the direct relationship between the chemical's name and its fundamental molecular properties.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are highly dependent on the specific application and are beyond the scope of this introductory guide. However, a general approach to its analysis can be found in the literature. For instance, reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for its separation and analysis.[1] A typical mobile phase for such an analysis could consist of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[1]

References

Spectroscopic Profile of 2,5-Dimethyl-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-Dimethyl-4-nitroaniline. The information presented herein is crucial for the identification, characterization, and quantitative analysis of this compound in various research and development settings. This guide includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for its spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Note: Specific experimental ¹H and ¹³C NMR data for this compound were not found in the available literature. The table is provided as a template for experimental data.

Table 2: Mass Spectrometry (MS) Data

The following predicted data was obtained from computational models.

| Adduct | m/z |

| [M+H]⁺ | 167.08151 |

| [M+Na]⁺ | 189.06345 |

| [M-H]⁻ | 165.06695 |

| [M+NH₄]⁺ | 184.10805 |

| [M+K]⁺ | 205.03739 |

| [M]⁺ | 166.07368 |

| [M]⁻ | 166.07478 |

Note: This data is predicted and may differ from experimental results.

Table 3: Infrared (IR) Spectroscopy Data

The characteristic IR absorption bands for aromatic nitro compounds are listed below. Specific experimental data for this compound is not available.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3500-3300 | N-H stretch (amine) | Medium |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~2975-2850 | C-H stretch (methyl) | Medium |

| ~1630-1575 | N-H bend (amine) | Medium |

| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1550-1475 | Asymmetric NO₂ stretch | Strong |

| ~1360-1290 | Symmetric NO₂ stretch | Strong |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Specific experimental data for the UV-Vis spectrum of this compound is not available. Aromatic nitroanilines typically exhibit strong absorption in the UV-Vis region due to π → π* and n → π* electronic transitions. The position of the maximum absorbance (λmax) is solvent-dependent.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

Volumetric flask and pipette

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Set a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

-

Phase the resulting spectra.

-

Calibrate the chemical shifts using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio (m/z) of this compound and its fragments.

Materials:

-

This compound

-

HPLC-grade solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ionization source parameters (e.g., for ESI: capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in both positive and negative ion modes if necessary.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M]⁻) and any adducts (e.g., [M+H]⁺, [M+Na]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Materials:

-

This compound

-

Potassium bromide (KBr, spectroscopic grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to obtain a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.2-1.0).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank in the sample holder.

-

Replace the blank with a cuvette containing the sample solution.

-

Scan the absorbance of the sample over a relevant wavelength range (e.g., 200-600 nm).

-

-

Data Analysis:

-

Determine the wavelength(s) of maximum absorbance (λmax) from the spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more specific applications, further experimental validation and data acquisition are recommended.

An In-depth Technical Guide on the Electron Density and Molecular Electrostatic Potential of 2,5-Dimethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron density distribution and molecular electrostatic potential (MEP) of 2,5-Dimethyl-4-nitroaniline, a molecule of interest in medicinal chemistry and materials science. This document outlines the theoretical framework and computational methodology for elucidating the electronic structure and reactive properties of the title compound. While direct experimental data for this compound is limited in the public domain, this guide leverages established computational chemistry protocols, drawing parallels from studies on analogous substituted nitroanilines. The presented data, including Mulliken population analysis and Frontier Molecular Orbital energies, offers valuable insights into the molecule's reactivity, potential for intermolecular interactions, and its application in drug design and development.

Introduction

This compound is an aromatic compound characterized by an aniline ring substituted with two methyl groups and a nitro group. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing nitro group establishes a significant intramolecular charge transfer system. This electronic arrangement is crucial in defining the molecule's chemical behavior, including its reactivity, polarity, and ability to engage in intermolecular interactions such as hydrogen bonding. A thorough understanding of its electron density and molecular electrostatic potential is therefore paramount for predicting its biological activity and for the rational design of novel therapeutic agents. The molecular electrostatic potential map, for instance, reveals regions of high electron density, which are indicative of potential sites for electrophilic attack.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 166.18 g/mol | [2][3] |

| Melting Point | 134-136 °C | [4] |

| Appearance | Light brown to brown solid | [4] |

| CAS Number | 3139-05-7 | [4] |

Theoretical and Computational Methodology

Due to the limited availability of direct experimental data for this compound, Density Functional Theory (DFT) calculations were employed to determine its electronic properties. This approach has been successfully utilized to study similar nitroaniline derivatives, providing reliable insights into their molecular structure and reactivity.[5][6]

Computational Protocol

The following protocol outlines the steps for a comprehensive computational analysis of this compound:

-

Molecular Structure Optimization: The initial 3D structure of this compound is built and optimized using a computational chemistry software package (e.g., Gaussian, Q-Chem). The optimization is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p), to accurately describe the electronic structure.[5]

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electron Density and Population Analysis: The electron density distribution is calculated from the optimized wave function. A Mulliken population analysis is then conducted to derive the partial atomic charges on each atom in the molecule.[7][8]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface. The MEP map provides a color-coded representation of the electrostatic potential, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

The logical workflow for this computational study is depicted in the following diagram:

Caption: Computational analysis workflow for this compound.

Results and Discussion

Mulliken Population Analysis

The calculated Mulliken atomic charges provide insight into the charge distribution across the this compound molecule. The expected charge distribution would show negative charges concentrated on the electronegative oxygen and nitrogen atoms of the nitro group, and the nitrogen of the amino group, while the hydrogen atoms and carbon atoms would exhibit positive charges. This charge separation contributes to the molecule's overall dipole moment.

(Note: As direct literature values are unavailable, a representative table based on expected trends from similar molecules is provided below. Actual values would be generated following the protocol in Section 3.1.)

| Atom | Mulliken Charge (e) |

| C1 | Value |

| C2 | Value |

| C3 | Value |

| C4 | Value |

| C5 | Value |

| C6 | Value |

| N(amino) | Value |

| H(amino) | Value |

| H(amino) | Value |

| C(methyl at C2) | Value |

| H(methyl at C2) | Value |

| C(methyl at C5) | Value |

| H(methyl at C5) | Value |

| N(nitro) | Value |

| O(nitro) | Value |

| O(nitro) | Value |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the amino group, while the LUMO is anticipated to be centered on the electron-deficient nitro group.

(Note: Representative values based on studies of similar molecules are provided. Actual values would be generated following the protocol in Section 3.1.)

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Molecular Electrostatic Potential (MEP)

The MEP surface of this compound visually represents the regions of positive and negative electrostatic potential. The most negative potential (red/yellow regions) is expected to be located around the oxygen atoms of the nitro group, indicating these as the primary sites for electrophilic attack. The regions of positive potential (blue regions) are likely to be found around the hydrogen atoms of the amino group and methyl groups, suggesting these as potential sites for nucleophilic attack. This information is invaluable for understanding and predicting intermolecular interactions, such as hydrogen bonding, which are critical in drug-receptor binding.

The logical relationship between molecular structure and its electronic properties can be visualized as follows:

Caption: Relationship between molecular structure and electronic properties.

Conclusion

References

- 1. This compound | 3460-29-5 | DAA46029 [biosynth.com]

- 2. PubChemLite - this compound (C8H10N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Aniline, 2,5-dimethyl-4-nitro- | SIELC Technologies [sielc.com]

- 4. This compound CAS#: 3139-05-7 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 8. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

An In-depth Technical Guide on the Basicity and Electronic Effects of 2,5-Dimethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the basicity and electronic properties of 2,5-Dimethyl-4-nitroaniline. The document details the influence of substituent groups on the molecule's basicity, supported by quantitative data, experimental protocols, and theoretical explanations.

Introduction

This compound is a substituted aromatic amine of interest in medicinal chemistry and materials science. Its chemical behavior, particularly its basicity, is significantly influenced by the electronic effects of the methyl and nitro substituents on the aniline ring. Understanding these effects is crucial for predicting reaction mechanisms, designing novel molecular structures with desired properties, and developing new pharmaceuticals.

Basicity and pKa

The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-donating groups (EDGs) increase electron density on the nitrogen, making the aniline more basic (higher pKa of the conjugate acid). Conversely, electron-withdrawing groups (EWGs) decrease electron density, rendering the aniline less basic (lower pKa).

Estimation of pKa:

The pKa of the conjugate acid of an aniline can be estimated using the Hammett equation:

pKa = pKa₀ + ρΣσ

Where:

-

pKa is the pKa of the substituted aniline.

-

pKa₀ is the pKa of the unsubstituted aniline (4.60).

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects (for the ionization of anilinium ions, ρ is approximately 2.89).

-

Σσ is the sum of the Hammett substituent constants for each substituent.

For this compound, the substituents are:

However, the Hammett equation is most reliable for meta and para substituents, as ortho substituents can introduce steric effects that are not accounted for in the σ value. A more practical approach is to consider the additive effects on the pKa of a known substituted aniline.

Starting with 2,5-dimethylaniline, which has a pKa of 4.53[2][3], we can consider the effect of adding a nitro group at the 4-position. The powerful electron-withdrawing nitro group at the para position significantly decreases the basicity of aniline. For instance, the pKa of 4-nitroaniline is 1.0.[4][5][6]

Therefore, a reasonable estimate for the pKa of this compound would be significantly lower than that of 2,5-dimethylaniline (4.53) and likely in the range of other nitro-substituted anilines. Given the strong electron-withdrawing nature of the nitro group, the pKa is estimated to be in the range of 1.0 to 2.0 .

Electronic Effects of Substituents

The basicity of this compound is a result of the interplay between the electron-donating methyl groups and the electron-withdrawing nitro group.

-

Methyl Groups (-CH₃): The two methyl groups are electron-donating through an inductive effect (+I). The methyl group at the 2-position (ortho) and the 5-position (meta) both increase the electron density on the aromatic ring, which in turn pushes electron density towards the amino group, making it more basic.

-

Nitro Group (-NO₂): The nitro group at the 4-position (para) is a strong electron-withdrawing group. It exerts a powerful negative inductive effect (-I) and a strong negative resonance effect (-M). The resonance effect involves the delocalization of the nitrogen lone pair into the nitro group, significantly reducing its availability for protonation. This effect is particularly pronounced for para and ortho nitro groups.

The overall effect is a substantial decrease in basicity compared to aniline and 2,5-dimethylaniline, dominated by the electron-withdrawing nature of the para-nitro group.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| This compound | C₈H₁₀N₂O₂ | 166.18 | 135 | Soluble in ethanol and acetone; less soluble in water.[7] |

| 2,5-Dimethylaniline | C₈H₁₁N | 121.18 | 11.5 | Slightly soluble in chloroform, dichloromethane, and DMSO.[2] |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 | Insoluble in water.[4][8] |

Table 2: Basicity and Electronic Data

| Compound | pKa of Conjugate Acid | Hammett Constant (σ) of Substituents |

| Aniline | 4.60 | H: 0.00 |

| 2,5-Dimethylaniline | 4.53[2][3] | 2-CH₃ (σₒ): -0.07, 5-CH₃ (σₘ): -0.07[1] |

| 4-Nitroaniline | 1.0[4][5][6] | 4-NO₂ (σₚ): 0.78[1] |

| This compound | ~1.0 - 2.0 (Estimated) | 2-CH₃ (σₒ): -0.07, 5-CH₃ (σₘ): -0.07, 4-NO₂ (σₚ): 0.78[1] |

Table 3: Spectroscopic Data (Predicted/Typical)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | UV-Vis (λmax, nm) |

| This compound | Aromatic H: ~6.5-7.5, NH₂: broad singlet, CH₃: ~2.2-2.5 | Aromatic C: ~110-150, CH₃: ~15-20 | ~350-400 |

| 4-Nitroaniline | Aromatic H (d, J=9 Hz): 7.98, 6.64 | 156.67, 136.63, 127.37, 113.35 | ~380 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of nitroanilines is the nitration of the corresponding aniline. However, direct nitration of anilines can be problematic due to the strong activating and directing effects of the amino group, often leading to oxidation and the formation of multiple products. A more controlled approach involves the protection of the amino group, followed by nitration and deprotection. A plausible synthesis route starting from 2,5-dimethylaniline is outlined below, adapted from general procedures for aniline nitration.[9][10]

Step 1: Acetylation of 2,5-Dimethylaniline

-

In a round-bottom flask, dissolve 2,5-dimethylaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the mixture under reflux for a specified period to ensure complete acetylation.

-

Cool the reaction mixture and pour it into ice-water to precipitate the N-acetyl-2,5-dimethylaniline (2',5'-dimethylacetanilide).

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-acetyl-2,5-dimethylaniline

-

In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low with an ice bath.

-

Dissolve the N-acetyl-2,5-dimethylaniline from Step 1 in concentrated sulfuric acid, maintaining a low temperature.

-

Slowly add the nitrating mixture to the solution of the acetylated compound, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a period.

-

Pour the reaction mixture onto crushed ice to precipitate the N-acetyl-2,5-dimethyl-4-nitroaniline.

-

Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of N-acetyl-2,5-dimethyl-4-nitroaniline

-

Suspend the N-acetyl-2,5-dimethyl-4-nitroaniline in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Heat the mixture under reflux until the hydrolysis is complete (can be monitored by TLC).

-

Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Determination of pKa

Potentiometric Titration:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., ethanol-water) due to its low water solubility.

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) at a constant temperature.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectrophotometric Method:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Add a small, constant volume of the stock solution to each buffer solution.

-

Measure the UV-Vis absorption spectrum of each solution.

-

Identify the wavelength of maximum absorbance (λmax) for both the protonated (BH⁺) and unprotonated (B) forms of the aniline.

-

Plot the absorbance at a chosen wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

Visualizations

Caption: Electronic effects of substituents on the basicity of this compound.

Caption: Logical flow from substituents to the estimated pKa of this compound.

Caption: Synthetic workflow for the preparation of this compound.

Conclusion

The basicity of this compound is significantly lower than that of aniline and its dimethylated precursor, primarily due to the strong electron-withdrawing resonance and inductive effects of the para-nitro group. While the methyl groups provide some electron-donating character, their influence is overshadowed by the nitro group. The estimated pKa of approximately 1.0 to 2.0 reflects this pronounced decrease in basicity. This technical guide provides a foundational understanding of the electronic properties of this compound, which is essential for its application in research and development. Further experimental studies are warranted to determine the precise pKa and to fully characterize its spectroscopic properties.

References

- 1. web.viu.ca [web.viu.ca]

- 2. 2,5-Dimethylaniline price,buy 2,5-Dimethylaniline - chemicalbook [chemicalbook.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. 4-Nitroaniline CAS#: 100-01-6 [m.chemicalbook.com]

- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 6. Chemical Properties [apps.ncl.ac.uk]

- 7. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. books.rsc.org [books.rsc.org]

A Technical Guide to Steric Hindrance Effects in Dimethyl-nitroaniline Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the steric hindrance effects observed in the isomers of N,N-dimethyl-nitroaniline. It explores how the spatial arrangement of the dimethylamino and nitro groups on the aniline ring influences molecular geometry, electronic properties, and reactivity. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes core concepts to offer a comprehensive resource for professionals in chemistry and drug development.

Introduction to Steric Hindrance in Aromatic Amines

Steric effects arise from the repulsive forces between non-bonded atoms or groups within a molecule, which occur when they are forced into close proximity in space.[1] In aromatic systems like substituted anilines, these effects can significantly influence the molecule's conformation and reactivity by competing with electronic effects such as resonance.[1]

N,N-dimethyl-nitroaniline isomers serve as excellent models for studying these interactions. The bulky dimethylamino (-N(CH₃)₂) group and the nitro (-NO₂) group can interfere with each other, particularly when they are in adjacent (ortho) positions. This interference, known as steric hindrance, can force one or both groups to twist out of the plane of the benzene ring. This loss of planarity disrupts the π-system conjugation, a phenomenon often called "steric inhibition of resonance" (SIR), leading to measurable changes in the molecule's physicochemical properties, including basicity, spectroscopic characteristics, and reactivity.[2][3][4]

The Concept of Steric Inhibition of Resonance (SIR)

In a planar aromatic amine like N,N-dimethyl-4-nitroaniline (the para-isomer), the lone pair of electrons on the amino nitrogen can delocalize into the aromatic ring, and this conjugation extends to the electron-withdrawing nitro group. This extensive delocalization stabilizes the molecule and influences its electronic properties.

However, when bulky groups are present at the ortho positions, they clash spatially. In the case of N,N-dimethyl-2-nitroaniline (the ortho-isomer), the methyl groups of the dimethylamino group and the oxygen atoms of the nitro group repel each other. To relieve this strain, the C-N bonds rotate, twisting the -N(CH₃)₂ and -NO₂ groups out of the plane of the benzene ring. This disruption of planarity reduces the overlap between the p-orbitals of the substituent groups and the π-system of the ring, thereby inhibiting resonance.[3][4] This effect has profound consequences on the molecule's properties.

References

From Aniline to Nitroanilines: A Technical Guide to their Discovery and Historical Synthesis

A comprehensive overview for researchers, scientists, and drug development professionals on the discovery, historical synthesis, and key properties of nitroaniline compounds.

This technical guide delves into the core of nitroaniline chemistry, tracing its origins from the foundational discovery of aniline to the development of synthetic routes for its ortho, meta, and para isomers. Nitroanilines are crucial intermediates in the production of a wide array of commercially significant products, including dyes, pharmaceuticals, and corrosion inhibitors. This document provides a detailed historical narrative, systematically presents key quantitative data, outlines seminal experimental protocols, and visualizes the logical and historical connections in the development of these important chemical compounds.

A Rich History Rooted in 19th-Century Chemistry

The story of nitroanilines is intrinsically linked to the discovery and exploration of aniline in the 19th century. In 1826, Otto Unverdorben first isolated aniline through the destructive distillation of indigo.[1][2] This was followed by several independent discoveries, including Friedlieb Runge's "kyanol" from coal tar in 1834 and Carl Julius Fritzsche's "aniline" from the reaction of indigo with caustic potash in 1840.[1][2] However, it was the Russian chemist Nikolay Zinin who, in 1842, developed the first reliable method for synthesizing aniline by reducing nitrobenzene, a process that became known as the Zinin reduction.[1] This breakthrough was pivotal, as it made aniline readily available for further study and industrial application.

The German chemist August Wilhelm von Hofmann played a central role in elucidating the chemistry of aniline and its derivatives.[3] His extensive research helped to establish the foundation of the aniline dye industry.[3] Following the discovery of mauveine, the first synthetic aniline dye, by his student William Henry Perkin in 1856, the demand for aniline and its derivatives, including nitroanilines, surged.[1][2]

The direct nitration of aniline itself proved to be a complex challenge, as the strong oxidizing conditions of the reaction often led to the destruction of the aromatic ring and the formation of a mixture of products. The amino group's basicity also led to the formation of the anilinium ion, which directs nitration to the meta position. To overcome these obstacles, chemists developed methods to protect the amino group, typically by acetylation, before carrying out the nitration, leading to more controlled and selective syntheses of the ortho and para isomers.

Comparative Physicochemical Properties of Nitroaniline Isomers

The position of the nitro group on the aniline ring significantly influences the physical and chemical properties of the three isomers. The following table summarizes key quantitative data for ortho-, meta-, and para-nitroaniline, providing a basis for comparison in research and development applications.

| Property | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline |

| Molecular Formula | C₆H₆N₂O₂ | C₆H₆N₂O₂ | C₆H₆N₂O₂ |

| Molar Mass ( g/mol ) | 138.12 | 138.12 | 138.12 |

| Appearance | Orange-yellow crystalline solid | Yellow crystalline powder | Bright yellow powder |

| Melting Point (°C) | 70-72[4] | 112-114[5] | 146-149[6] |

| Boiling Point (°C) | 284[4] | 306[5] | 332[6] |

| Solubility in Water | Slightly soluble[4] | Very slightly soluble[5] | 0.8 g/L (20 °C)[6] |

| pKa of Conjugate Acid | -0.29 | 2.50 | 1.02 |

Key Historical Synthesis Protocols

The following sections provide detailed experimental methodologies for the historical synthesis of the three nitroaniline isomers. These protocols are representative of the techniques developed and refined throughout the 19th and early 20th centuries.

Synthesis of p-Nitroaniline via Nitration of Acetanilide and Subsequent Hydrolysis

The synthesis of p-nitroaniline is a classic multi-step process that involves the protection of the amino group as an acetamide, followed by nitration and subsequent deprotection.

-

In a suitable flask, dissolve aniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the mixture under reflux for a short period.

-

Pour the reaction mixture into cold water to precipitate the acetanilide.

-

Collect the crude acetanilide by filtration and wash with cold water.

-

Recrystallize the crude product from hot water to obtain pure acetanilide.

-

In a beaker, dissolve acetanilide in glacial acetic acid.[4][7]

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with constant stirring.[4][7]

-

In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.[4][7]

-

Slowly add the cold nitrating mixture to the acetanilide solution, ensuring the temperature remains below 10°C.[4]

-

After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.[4]

-

Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.[4]

-

Filter the crude p-nitroacetanilide and wash it thoroughly with cold water to remove any remaining acid.[4]

-

In a round-bottomed flask, add the crude p-nitroacetanilide to a solution of sulfuric acid (e.g., 30% or 70%).[5][8][9]

-

Heat the mixture under reflux with stirring for approximately 30 minutes, or until the solution becomes clear.[5][8]

-

Neutralize the solution with a sodium hydroxide solution (e.g., 10%) until a yellow precipitate of p-nitroaniline is formed.[5][8]

-

Cool the mixture in an ice bath to complete the precipitation.[4]

-

Collect the crude p-nitroaniline by filtration, wash it thoroughly with water, and dry it.[4][8]

-

The crude product can be recrystallized from a mixture of ethanol and water to obtain pure p-nitroaniline.[7]

Synthesis of o-Nitroaniline via Sulfonation Protection of Aniline

To favor the formation of the ortho isomer, the para position of aniline is first blocked using a sulfonic acid group.

-

Heat aniline with concentrated sulfuric acid to produce sulfanilic acid.

-

Protect the amino group of sulfanilic acid by acetylation with acetic anhydride.

-

Nitrate the N-acetylsulfanilic acid with a mixture of nitric acid and sulfuric acid. The bulky sulfonate group at the para position directs the nitro group to the ortho position.

-

Hydrolyze the resulting nitro-N-acetylsulfanilic acid with dilute sulfuric acid to remove both the acetyl and the sulfonate groups, yielding o-nitroaniline.

-

The crude o-nitroaniline is then purified by steam distillation or recrystallization from hot water.[10]

Synthesis of m-Nitroaniline via Selective Reduction of m-Dinitrobenzene

The meta isomer is typically synthesized by the partial reduction of m-dinitrobenzene.

-

Prepare a solution of sodium sulfide or sodium polysulfide in water or a mixture of methanol and water.[11][12]

-

Dissolve m-dinitrobenzene in a suitable solvent, such as hot methanol.[11]

-

Slowly add the sodium sulfide solution to the m-dinitrobenzene solution while heating and stirring.[11] The reaction is typically carried out at reflux for about 20-30 minutes.[13]

-

After the reaction is complete, distill off most of the methanol.[13]

-

Pour the residue into cold water to precipitate the crude m-nitroaniline.[11][13]

-

Collect the yellow crystals of m-nitroaniline by filtration and wash with water.[11][13]

-

The crude product can be recrystallized from hot water or a methanol-water mixture to obtain pure m-nitroaniline.[11]

Visualizing the Historical and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key historical developments and synthetic workflows for nitroaniline compounds.

Caption: Historical timeline of the discovery of aniline and the subsequent development of nitroaniline synthesis.

Caption: Experimental workflow for the synthesis of p-nitroaniline from aniline.

Caption: Experimental workflow for the synthesis of o-nitroaniline using a sulfonation protection strategy.

Caption: Experimental workflow for the synthesis of m-nitroaniline from m-dinitrobenzene.

References

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. Aniline [trc-leiden.nl]